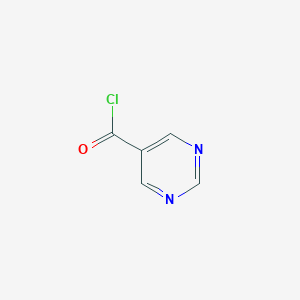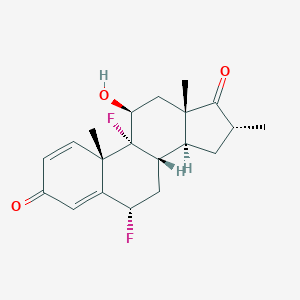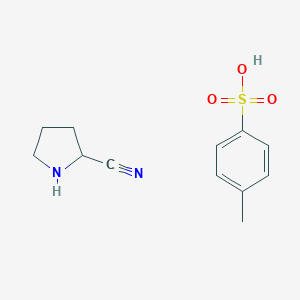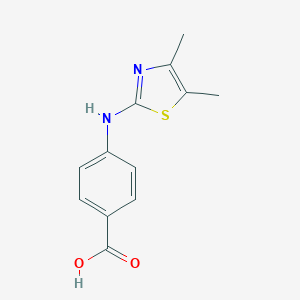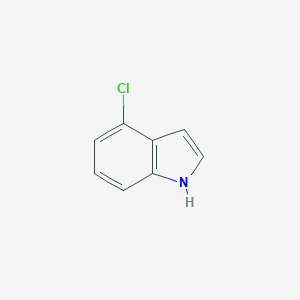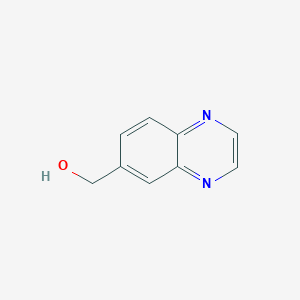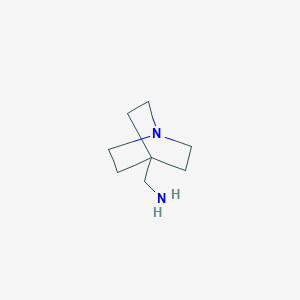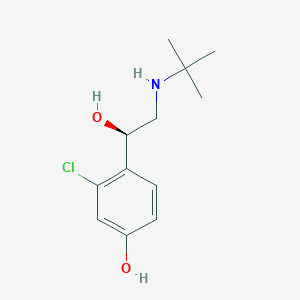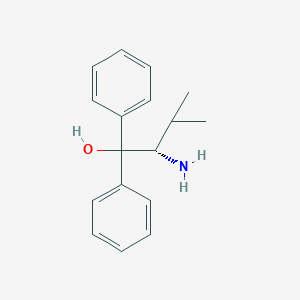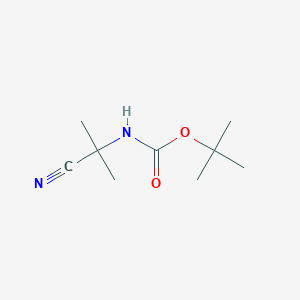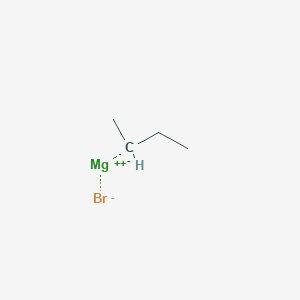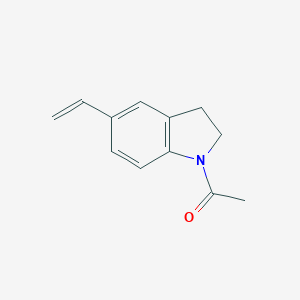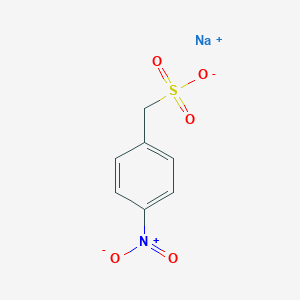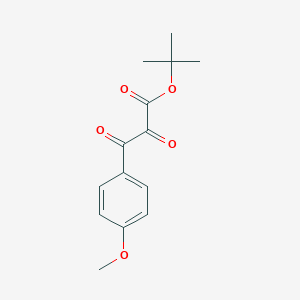
Tert-butyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl esters are a type of organic compound that are often used in organic synthesis due to their stability and ease of removal . The “3-(4-methoxyphenyl)-2,3-dioxopropanoate” part of the molecule suggests the presence of a methoxyphenyl group (a phenyl ring with a methoxy substituent) and a 2,3-dioxopropanoate group (a three-carbon chain with two oxygen atoms).
Molecular Structure Analysis
The molecular structure of “Tert-butyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate” would likely consist of a tert-butyl ester group attached to a 2,3-dioxopropanoate group, which is further substituted with a 4-methoxyphenyl group .Chemical Reactions Analysis
Tert-butyl esters are known to undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The specific reactions that “Tert-butyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate” would undergo would depend on the reaction conditions and the other reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of “Tert-butyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate” would depend on its specific structure. Tert-butyl esters generally have low boiling points and are resistant to hydrolysis .Future Directions
The future directions for “Tert-butyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .
properties
IUPAC Name |
tert-butyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-14(2,3)19-13(17)12(16)11(15)9-5-7-10(18-4)8-6-9/h5-8H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRNOHBZJKNSKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)C(=O)C1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567233 |
Source


|
| Record name | tert-Butyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate | |
CAS RN |
138714-55-3 |
Source


|
| Record name | tert-Butyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


